3-({[3,5-Difluoro-3'-(Trifluoromethoxy)biphenyl-4-Yl]amino}carbonyl)thiophene-2-Carboxylic Acid
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Overview
Description
Preparation Methods
The synthesis of 3-({[3,5-DIFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)THIOPHENE-2-CARBOXYLIC ACID involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
3-({[3,5-DIFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)THIOPHENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . This makes it a potential candidate for the development of new drugs for treating diseases such as rheumatoid arthritis and cancer . In medicine, it is being explored for its immunosuppressant and antiproliferative effects .
Mechanism of Action
The mechanism of action of 3-({[3,5-DIFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)THIOPHENE-2-CARBOXYLIC ACID involves the inhibition of dihydroorotate dehydrogenase, a mitochondrial enzyme. This enzyme is responsible for the fourth step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis . By inhibiting this enzyme, the compound can reduce the proliferation of rapidly dividing cells, making it useful in the treatment of cancer and autoimmune diseases .
Comparison with Similar Compounds
Similar compounds to 3-({[3,5-DIFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)THIOPHENE-2-CARBOXYLIC ACID include 2-({[3,5-DIFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)CYCLOPENT-1-ENE-1-CARBOXYLIC ACID and other aromatic anilides . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of 3-({[3,5-DIFLUORO-3’-(TRIFLUOROMETHOXY)BIPHENYL-4-YL]AMINO}CARBONYL)THIOPHENE-2-CARBOXYLIC ACID lies in its specific substitution pattern and its potential as a dihydroorotate dehydrogenase inhibitor .
Properties
Molecular Formula |
C19H10F5NO4S |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
3-[[2,6-difluoro-4-[3-(trifluoromethoxy)phenyl]phenyl]carbamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C19H10F5NO4S/c20-13-7-10(9-2-1-3-11(6-9)29-19(22,23)24)8-14(21)15(13)25-17(26)12-4-5-30-16(12)18(27)28/h1-8H,(H,25,26)(H,27,28) |
InChI Key |
CGNHUSCKOHDSMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C(=C2)F)NC(=O)C3=C(SC=C3)C(=O)O)F |
Origin of Product |
United States |
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